![molecular formula C28H19ClN4O5 B415250 N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B415250.png)
N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a combination of pyridine, nitrophenyl, and methoxyphenyl groups, contributes to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where methoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Pyridinyl and Nitrophenyl Groups: The pyridinyl and nitrophenyl groups can be introduced through nucleophilic aromatic substitution reactions. For example, 5-chloro-3-pyridine can react with a nitrophenyl derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its fluorescent properties.
作用机制
The mechanism of action of N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
N-{3-[(5-bromo-3-pyridinyl)oxy]-5-nitrophenyl}-2-(4-methoxyphenyl)-4-quinolinecarboxamide: Similar structure but with a bromine atom instead of chlorine.
N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-2-(4-hydroxyphenyl)-4-quinolinecarboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-{3-[(5-CHLOROPYRIDIN-3-YL)OXY]-5-NITROPHENYL}-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C28H19ClN4O5 |
|---|---|
分子量 |
526.9g/mol |
IUPAC 名称 |
N-[3-(5-chloropyridin-3-yl)oxy-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C28H19ClN4O5/c1-37-21-8-6-17(7-9-21)27-14-25(24-4-2-3-5-26(24)32-27)28(34)31-19-11-20(33(35)36)13-22(12-19)38-23-10-18(29)15-30-16-23/h2-16H,1H3,(H,31,34) |
InChI 键 |
CHCCODCILUGOPC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)OC5=CC(=CN=C5)Cl)[N+](=O)[O-] |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)OC5=CC(=CN=C5)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B415167.png)
![ETHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(4-FLUOROPHENYL)METHYLENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B415169.png)
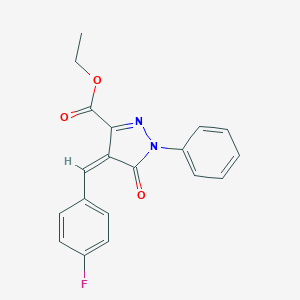
![1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B415172.png)
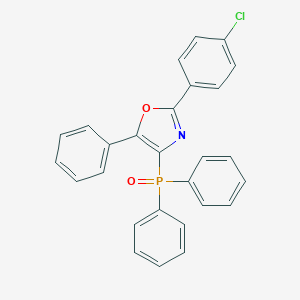

![Ethyl 2-[(4-acetyl-5-anilino-2-thienyl)carbonyl]-3-[4-(diethylamino)phenyl]acrylate](/img/structure/B415175.png)
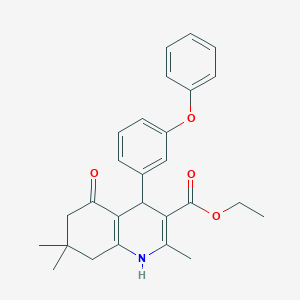
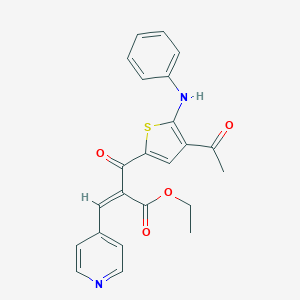
![METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE](/img/structure/B415178.png)
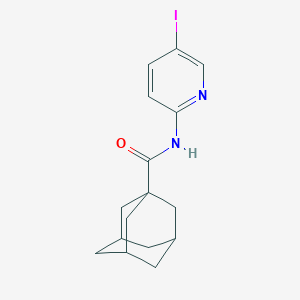

![Benzyl 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B415190.png)
![17-(4-Methoxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B415191.png)
